molecular formula C7H8FNO2S B176043 2-Fluoro-4-methylbenzene-1-sulfonamide CAS No. 199590-69-7

2-Fluoro-4-methylbenzene-1-sulfonamide

Cat. No. B176043
M. Wt: 189.21 g/mol
InChI Key: UXERBLNJMNMILD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides like “2-Fluoro-4-methylbenzene-1-sulfonamide” typically involves the reaction of amines with sulfonyl chlorides . The process can be performed under microwave irradiation and has shown good functional group tolerance .

Scientific Research Applications

Sulfonamide-Based Medicinal Chemistry

Sulfonamides represent a pivotal class of synthetic antimicrobial agents with extensive applications in treating infectious diseases. Their chemical versatility allows for broad bioactive spectrums through structural modifications, leading to their use in various medicinal roles. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and even in treating neurological diseases and as diuretic drugs. Such diversity underscores sulfonamides' significant development value and active research interest in expanding their medicinal applications (He et al., 2016).

Environmental Degradation of Polyfluoroalkyl Chemicals

In the environmental context, sulfonamide derivatives, particularly those containing fluorine, such as polyfluoroalkyl chemicals, are under scrutiny for their persistence and potential for bioaccumulation. Research has focused on microbial degradation as a method for mitigating the environmental impact of these substances. This area of study is critical for understanding the fate of sulfonamides in the environment and developing strategies to manage their presence (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Patent Insights on Sulfonamides

A review of patents from 2008 to 2012 and 2013 to the present reveals ongoing innovations in sulfonamide compounds, highlighting their importance across various therapeutic areas. These reviews provide insights into the development of new sulfonamide derivatives for applications in glaucoma, cancer, inflammation, dandruff, and as antibacterial and antiviral agents. The continuous exploration and patenting of sulfonamide derivatives underscore their potential for addressing numerous health concerns (Carta et al., 2012); (Gulcin & Taslimi, 2018).

Electrochemical Determination of Sulfonamides

The electrochemical determination of sulfonamides is an emerging field, reflecting the need for fast, sensitive, and cost-effective methods to detect and quantify these compounds in various matrices. This area of research is particularly relevant for environmental monitoring and food safety, offering promising avenues for the development of novel analytical techniques (L. Fu et al., 2020).

properties

IUPAC Name

2-fluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXERBLNJMNMILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598390
Record name 2-Fluoro-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylbenzene-1-sulfonamide

CAS RN

199590-69-7
Record name 2-Fluoro-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199590-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-4-methylaniline (3 g, 24 mmol) was dissolved in glacial acetic acid (45 ml) and concentrated hydrochloric acid (15 ml) and the solution was cooled to -10° C. with overhead stirring. Sodium nitrite (1.82 g, 26.4 mmol) in water (3 ml) was added dropwise over 0.5 h maintaining the temperature below -5° C. Stirring was continued for a further 0.5 h after the final addition. This mixture was added in small portions to a stirred, saturated solution of sulphur dioxide in acetic acid (30 ml) at 0° C. After addition the mixture was warmed to room temperature and stirred 1 h before pouring into iced water. After stirring for 0.5 h the product was extracted into ether and the aqueous layer further extracted with dichloromethane. The organic layers were combined, washed with brine, dried (MgSO4) and concentrated (azeotroping with toluene to remove any remaining acetic acid). A mixture of 1,4-dioxan (30 ml) and aqueous ammonia (30 ml of 0.88M) was added to the residue which was stirred overnight. The 1,4-dioxan was removed in vacuo and the aqueous layer extracted with ethyl acetate (2×100 ml). The organic layers were combined, washed with brine (100 ml), dried (MgSO4) and concentrated. Flash column chromatography (elution with 99% dichloromethane/1% methanol) gave the product as a pale yellow solid (1.62 g).
Quantity
3 g
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45 mL
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15 mL
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1.82 g
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3 mL
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0 (± 1) mol
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30 mL
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